DNA Polymerase α Substrate Discrimination
In a direct head-to-head comparison using Xenopus laevis DNA polymerase α and activated DNA template, F-dCTP displayed a profoundly reduced substrate efficiency relative to the natural substrate dCTP. The apparent Km for dCTP was 0.6 µM, whereas the apparent Km for F-dCTP was 7 mM, representing an ~11,667-fold difference [1]. Despite this dramatic difference in substrate recognition, aphidicolin inhibited the enzyme noncompetitively with equal potency (Ki ≈ 2 µM) for both substrates, confirming that the fluorinated analog does not alter the inhibitor binding site [1]. For avian myeloblastosis virus (AMV) reverse transcriptase, a smaller but still substantial 50-fold discrimination was observed: Km for dCTP was 0.14 µM, while Km for F-dCTP was 7 µM [1].
| Evidence Dimension | Apparent Michaelis constant (Km) for nucleotide incorporation |
|---|---|
| Target Compound Data | F-dCTP Km = 7 mM (DNA pol α); 7 µM (AMV RT) |
| Comparator Or Baseline | dCTP Km = 0.6 µM (DNA pol α); 0.14 µM (AMV RT) |
| Quantified Difference | ~11,667-fold higher Km for F-dCTP (DNA pol α); ~50-fold higher Km (AMV RT) |
| Conditions | Activated DNA template, Xenopus laevis oocyte DNA polymerase α and AMV reverse transcriptase |
Why This Matters
This extreme difference in Km means that F-dCTP is a very poor substrate for replicative DNA polymerases, which is critical for applications where selective inhibition or chain termination is desired—users requiring a nucleotide that is recognized but inefficiently incorporated should select F-dCTP rather than dCTP or dF-dCTP.
- [1] Aoyama, H., Sarih-Cottin, L., Tarrago-Litvak, L., Litvak, S., & Guschlbauer, W. (1985). 2'-Fluoro-2'-deoxycytidine triphosphate as a substrate for RNA- and DNA-dependent DNA polymerases. Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 824(3), 218–224. View Source
